molecular formula C4H6BrN3 B1267062 3-Bromo-1,5-dimethyl-1H-1,2,4-triazole CAS No. 56616-93-4

3-Bromo-1,5-dimethyl-1H-1,2,4-triazole

Cat. No. B1267062
CAS RN: 56616-93-4
M. Wt: 176.01 g/mol
InChI Key: JHGLLGYXVAOCFN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives often involves reactions that can introduce bromine substituents into the triazole ring. For example, 4,5-dibromo-1H-1,2,3-triazole can be synthesized through various routes and subsequently reacted with different alkyl halides to introduce substituents at specific positions on the triazole ring, leading to a wide variety of substituted triazoles (Iddon & Nicholas, 1996).

Molecular Structure Analysis

Molecular structure determination of 1,2,4-triazole derivatives, including those substituted with bromine, utilizes advanced spectroscopic techniques. For instance, the molecular structure and vibrational frequencies of certain triazole compounds have been elucidated using IR, NMR, mass spectrometry, elemental analyses, and X-ray crystallography combined with density functional theory (DFT) calculations (Düğdü et al., 2013).

Chemical Reactions and Properties

The chemical reactivity of 1,2,4-triazoles, including those with bromine substituents, is significant for synthetic applications. Bromo-substituted triazoles can undergo reactions such as bromine → lithium exchange or serve as intermediates in the synthesis of more complex structures, demonstrating their utility in organic synthesis (Iddon & Nicholas, 1996).

Physical Properties Analysis

The physical properties of 1,2,4-triazole derivatives, including melting points, solubility, and crystalline structure, are crucial for their application in various fields. The crystalline structure can be determined through X-ray crystallography, providing insights into the molecular arrangement and interactions within the solid state (Düğdü et al., 2013).

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, reactivity towards different reagents, and participation in cycloaddition reactions, are fundamental characteristics of 1,2,4-triazole derivatives. These properties are influenced by the substituents on the triazole ring and can be studied through various synthetic and analytical methods, contributing to the compound's versatility in chemical synthesis and potential biological activity (Iddon & Nicholas, 1996).

Scientific Research Applications

Synthesis and Chemical Reactions

3-Bromo-1,5-dimethyl-1H-1,2,4-triazole has diverse applications in chemical synthesis and reactions. For instance, it is used in the synthesis of 5-azolylmethyl-2-bromo-5,6-dihydrothiazolo[3,2-b]-1,2,4-triazoles through reactions with NH-azoles, showcasing its role in forming complex heterocyclic compounds (Khaliullin et al., 2014). Additionally, its derivatives have been synthesized and evaluated for fungicidal and herbicidal activities, indicating its potential in agricultural chemistry (Tu Mei-ling, 2007).

Biological Activity and Drug Development

The derivatives of 1,2,4-triazole, including 3-Bromo-1,5-dimethyl-1H-1,2,4-triazole, have been extensively explored for their biological activities. A study synthesized and assessed a series of 1,2,4-triazole linked to pyrazole derivatives for their antibacterial and anticancer activities, demonstrating the compound's significance in medicinal chemistry (Mallisetty et al., 2022).

Applications in Coordination Chemistry

In coordination chemistry, 3-Bromo-1,5-dimethyl-1H-1,2,4-triazole derivatives play a vital role. For example, the synthesis of 5-aryloxy- and 5-benzenesulfonyl-3-bromo-1H-1,2,4-triazoles starting from 3,5-dibromo-1,2,4-triazole demonstrates its utility in creating complex molecular structures with potential applications in materials science and catalysis (Khaliullin et al., 2018).

Material Science and Nanotechnology

The compound and its derivatives are also explored in material science and nanotechnology. For instance, cadmium salts with different triazole ligands, including those related to 3-Bromo-1,5-dimethyl-1H-1,2,4-triazole, have been used to create novel triazole-cadmium compounds varying from zero- to three-dimensionality, showing the versatility of these compounds in creating diverse molecular architectures (Yi et al., 2004).

Safety And Hazards

3-Bromo-1,5-dimethyl-1H-1,2,4-triazole is classified as Acute Tox. 4 Oral according to the GHS classification system . The hazard statements include H302, indicating that it is harmful if swallowed .

properties

IUPAC Name

3-bromo-1,5-dimethyl-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6BrN3/c1-3-6-4(5)7-8(3)2/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHGLLGYXVAOCFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90205188
Record name 1H-1,2,4-Triazole, 3-bromo-1,5-dimethyl-
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Molecular Weight

176.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-1,5-dimethyl-1H-1,2,4-triazole

CAS RN

56616-93-4
Record name 3-Bromo-1,5-dimethyl-1H-1,2,4-triazole
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Record name 1H-1,2,4-Triazole, 3-bromo-1,5-dimethyl-
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Record name 1H-1,2,4-Triazole, 3-bromo-1,5-dimethyl-
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Record name 3-bromo-1,5-dimethyl-1H-1,2,4-triazole
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